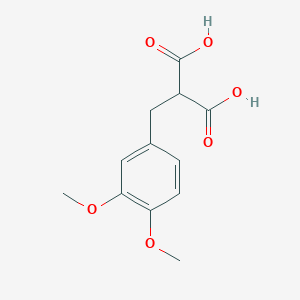

(3,4-dimethoxybenzyl)malonic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from dimethyl 2-(4-methoxybenzyl)-2-([11C] methyl)malonate, showcases methodologies that could be adapted for synthesizing "(3,4-dimethoxybenzyl)malonic acid." These processes involve selective enzymatic hydrolysis, followed by a modified Curtius rearrangement to achieve the desired molecular structure (Gee & Långström, 1991).

Molecular Structure Analysis

Complex compounds of 4 - [(3,4-dimethoxybenzyl) amino] benzoic acid with ions of rare earth elements have been synthesized, revealing insights into the molecular structure of related compounds. These studies provide valuable information on the coordination behavior of the carboxyl group and the overall stability of the molecular structure (Shamsutdinova, Ilkhaeva, & Khasaeva, 2020).

Chemical Reactions and Properties

Research on methoxybenzylidene derivatives of dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophilic reagents offers insights into potential chemical reactions and properties of "(3,4-dimethoxybenzyl)malonic acid." These studies demonstrate the preparation and characterization of various structural blocks, contributing to our understanding of the compound's reactivity and potential applications (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).

Physical Properties Analysis

The electrochemical oxidative decarboxylation of malonic acid derivatives, leading to the synthesis of ketals and ketones, sheds light on the physical properties of similar compounds. This research highlights the transformations achievable under electrochemical conditions, suggesting pathways for modifying the physical properties of "(3,4-dimethoxybenzyl)malonic acid" (Ma, Luo, Dochain, Mathot, & Markó, 2015).

Chemical Properties Analysis

The study of dimeric compounds containing malonic acid as the central linking unit explores the chemical properties of such compounds. This research, focusing on the synthesis and mesomorphic properties of the compounds, provides a foundation for understanding the chemical properties of "(3,4-dimethoxybenzyl)malonic acid" and its potential applications in liquid crystalline materials (Prasad, Lee, Park, Lee, Oh, Han, & Jin, 2002).

Scientific Research Applications

As a Protecting Group in Organic Synthesis

- Use in Protecting Hydroxyl Groups: The 3,4-dimethoxybenzyl group is utilized in organic synthesis as a protecting group for hydroxyl functions. This group is more readily removable than other similar groups, making it useful in the synthesis of complex molecules like macrolide and polyether antibiotics (Oikawa et al., 1985).

In Nucleoside Chemistry

- Protecting Group for Nucleosides: The 3,4-dimethoxybenzyl group has been applied as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. Its selective removal can be achieved without damaging glycosidic bonds, highlighting its significance in nucleoside chemistry (Takaku et al., 1986).

In Antioxidant Research

- Evaluation as Radical Scavenging Agents: Malonic acid diamide analogues, including those derived from 3,4-dimethoxybenzyl)malonic acid, have been evaluated for their antioxidant properties. They are compared with standard antioxidants for their ability to scavenge radicals, showing potential in developing new antioxidant agents (Patil et al., 2015).

In Biochemical Research

- As a Sensitive Fluorescence Derivatization Reagent: 3,4-Dimethoxybenzylamine, a derivative of 3,4-dimethoxybenzyl)malonic acid, has been used as a pre-column fluorescence derivatization reagent for detecting serotonin in human platelet-poor plasma. Its high sensitivity and selectivity make it valuable in biochemical analyses (Ishida et al., 1997).

In Chemical Engineering

- Role in Reactive Extraction Processes: The extraction and recovery of malonic acid, a derivative of 3,4-dimethoxybenzyl)malonic acid, have been studied extensively. This research is significant for extracting malonic acid from biological routes and fermentation broths, highlighting its industrial application in the production of higher-order carboxylic compounds (Dhongde et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]propanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-17-9-4-3-7(6-10(9)18-2)5-8(11(13)14)12(15)16/h3-4,6,8H,5H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKOQSKMBSAXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-Dimethoxyphenyl)methyl))propanedioic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5630583.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5630587.png)

![N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)

![N-{[1-(4-methylpiperazin-1-yl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5630596.png)

![N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5630604.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5630611.png)

![1-(cyclopropylcarbonyl)-N-[1-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5630618.png)

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)

![3-[(4,4-difluoropiperidin-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5630630.png)

![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![(3,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5630672.png)